N-[3-(Methylamino)propyl]-acetamide HCl
Description
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Properties
Molecular Formula |
C6H15ClN2O |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-4-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H |
InChI Key |
YMNNBDRFZFHMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCNC.Cl |
Origin of Product |
United States |
Contextualizing N Substituted Acetamide Derivatives in Chemical Science
N-substituted acetamide (B32628) derivatives represent a cornerstone in medicinal chemistry and material science. The acetamide group, characterized by a carbonyl group bonded to a nitrogen atom, is a common feature in a vast array of biologically active molecules and functional polymers. The versatility of the amide bond, coupled with the potential for diverse substitutions on the nitrogen atom, allows for the fine-tuning of a molecule's steric and electronic properties.
In recent research, N-substituted acetamides have been identified as potent antagonists for the P2Y14 receptor, a target implicated in inflammatory diseases. nih.govlookchem.com By modifying the N-substituent, researchers have been able to develop compounds with high selectivity and improved pharmacokinetic profiles. nih.govlookchem.com Furthermore, various N-substituted acetamide derivatives have been synthesized and evaluated for their analgesic properties, demonstrating the therapeutic potential of this chemical class. nih.gov The exploration of different synthetic routes, including greener methods, highlights the ongoing efforts to create novel acetamide-based compounds with a wide range of biological activities, from anti-inflammatory and analgesic to anticancer and antiviral. sigmaaldrich.com
Significance of Propyl Linked Amine Scaffolds in Organic Synthesis and Ligand Design
The propyl-linked amine scaffold, a three-carbon chain connecting two nitrogen atoms, is a prevalent structural motif in numerous biologically active compounds and is a valuable building block in organic synthesis. This flexible linker can adopt various conformations, enabling the molecule to interact effectively with biological targets. The presence of amine groups provides sites for further functionalization and allows for the formation of hydrogen bonds, which are crucial for molecular recognition processes.
The utility of propyl-linked amine scaffolds is evident in the design of ligands for a variety of receptors and transporters. For instance, molecules incorporating a propyl-amine linker have been investigated as probes for the serotonin (B10506) transporter, a key target for antidepressant medications. nih.gov The length and flexibility of the propyl chain are critical in positioning the pharmacophoric elements of the molecule for optimal interaction with the binding sites of the transporter. nih.gov Moreover, the synthesis of molecules with propyl-linked amine structures is a central theme in the development of new therapeutic agents, with various synthetic methodologies being developed to create diverse libraries of these compounds. google.com
Structural Features and Chemical Classification of N 3 Methylamino Propyl Acetamide Hcl
N-[3-(Methylamino)propyl]-acetamide HCl is the hydrochloride salt of the parent compound, N-[3-(Methylamino)propyl]-acetamide. The addition of hydrochloric acid protonates one or both of the basic nitrogen atoms, forming a salt that typically exhibits increased water solubility and crystallinity compared to the free base.
From a structural standpoint, the molecule possesses several key features:
A secondary amide group: The acetamide (B32628) moiety is N-substituted with the 3-(methylamino)propyl chain.
A secondary amine group: The terminal nitrogen atom is bonded to one methyl group and the propyl chain.
A propyl linker: A flexible three-carbon chain connects the amide and amine nitrogens.
The presence of both a secondary amide and a secondary amine classifies this compound as a diamine derivative. The hydrochloride salt form indicates that it will behave as a cationic species in solution.
Below is a table summarizing the key properties of this compound and a related compound for comparison.
| Property | This compound | N-(3-Aminopropyl)-N-methyl-acetamide HCl |
| IUPAC Name | N-[3-(methylamino)propyl]acetamide;hydrochloride | N-(3-aminopropyl)-N-methylacetamide;hydrochloride nih.gov |
| Molecular Formula | C6H15ClN2O | C6H15ClN2O nih.gov |
| Molecular Weight | 166.65 g/mol | 166.65 g/mol nih.gov |
| Key Structural Difference | Secondary Amide, Secondary Amine | Tertiary Amide, Primary Amine |
An in-depth analysis of the synthetic pathways and chemical transformations involving This compound reveals its significance as a structured chemical entity. This article delves into the specific methodologies for its synthesis and its potential as a building block in further chemical modifications.
Analytical and Spectroscopic Characterization in Research Settings
Spectroscopic Techniques for Structural Elucidation of N-[3-(Methylamino)propyl]-acetamide HCl and its Derivatives (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. While specific spectral data for this exact compound is not widely published, its structure can be inferred from the well-established principles of spectroscopy and data from closely related acetylated polyamines and N-substituted acetamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR spectra would provide characteristic signals confirming the presence of all constituent parts. The proton NMR would show distinct peaks for the acetyl methyl group, the N-methyl group, and the three methylene (B1212753) (CH₂) groups of the propyl chain. The chemical shifts and coupling patterns would confirm their connectivity. Similarly, ¹³C NMR would show unique resonances for each carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-[3-(Methylamino)propyl]-acetamide Moiety
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Acetyl Group | CH₃-C=O | ~2.0 | ~22 |
| Propyl Chain | -C(=O)NH-CH₂- | ~3.2-3.4 | ~37-39 |
| Propyl Chain | -CH₂-CH₂-CH₂- | ~1.7-1.9 | ~25-27 |
| Propyl Chain | -CH₂-NH-CH₃ | ~2.6-2.8 | ~47-49 |
| Methylamino Group | -NH-CH₃ | ~2.4-2.6 | ~35-37 |
| Amide Group | -C=O | N/A | ~170-173 |
(Note: Predicted values are based on standard chemical shift tables and data for similar structures like N-propylacetamide and other acetylated diamines. nist.gov Actual values can vary based on solvent and pH.)
Infrared (IR) Spectroscopy is used to identify functional groups. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak around 1640-1680 cm⁻¹ (Amide I band) would indicate the C=O stretching of the secondary amide. Another important band, the Amide II band (N-H bending and C-N stretching), would appear around 1520-1570 cm⁻¹. The N-H stretching vibrations of both the amide and the secondary ammonium (B1175870) ion (from the HCl salt) would be visible as a broad band in the 3200-3400 cm⁻¹ region.
Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation patterns. In electrospray ionization mass spectrometry (ESI-MS), the compound would be detected as a positively charged ion corresponding to its protonated form, [M+H]⁺. High-resolution mass spectrometry would confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) would involve selecting the parent ion and fragmenting it to produce a characteristic pattern that confirms the sequence of atoms, further validating the structure. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation in Synthetic Procedures (e.g., HPLC, GC-MS)
Chromatography is the gold standard for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and isolation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For acetylated polyamines like the title compound, reversed-phase HPLC (RP-HPLC) is a common method. scienceopen.com A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comiiste.org Since the compound lacks a strong chromophore, detection can be challenging. Several strategies are employed:
UV Detection after Derivatization: The primary and secondary amine groups can be derivatized with reagents like benzoyl chloride or dansyl chloride to produce derivatives that are easily detectable by UV or fluorescence detectors. iiste.orgunh.edu
Post-column Derivatization: The compound is separated first, and then a reagent like o-phthalaldehyde (B127526) (OPA) is mixed with the column effluent to form a fluorescent product for detection. scienceopen.com
Mass Spectrometric Detection (LC-MS): This is the most specific and sensitive method. It does not require derivatization and can directly detect and quantify the compound. nih.govnih.gov LC-tandem mass spectrometry (LC-MS/MS) provides even higher selectivity and is the preferred method for analyzing acetylated polyamines in complex matrices. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires derivatization to increase the volatility of the polar analyte. mdpi.com The amine and amide functional groups are often silylated before injection. While powerful, the need for derivatization makes GC-MS less direct than LC-MS for this class of compounds. mdpi.com
Table 2: Exemplary Chromatographic Methods for Acetylated Polyamines
| Technique | Column | Mobile Phase/Conditions | Detection | Reference(s) |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Gradient of acetonitrile in aqueous buffer (e.g., 0.1% formic acid) | ESI-MS/MS | mdpi.com |
| HPLC | Reversed-Phase C18 | Methanol:Water (52:48) | UV (after benzoylation) | iiste.org |
| HPLC | Reversed-Phase C18 | Octane sulfonate in acetate buffer (ion-pairing) | Fluorescence (post-column OPA) | scienceopen.com |
Crystallographic Analysis of Related Acetamide-Containing Compounds
The crystal packing of simple amides is typically dominated by intermolecular hydrogen bonds. researchgate.net In N-substituted acetamides, the amide N-H group acts as a hydrogen-bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. This N-H···O interaction is a robust supramolecular synthon that often leads to the formation of one-dimensional chains or cyclic dimers in the solid state. researchgate.netnih.gov For instance, the crystal structure of rhombohedral acetamide (B32628) features rings of six molecules held together by N-H···O bridges. researchgate.net
Table 3: Crystallographic Features of Representative Acetamide Derivatives
| Compound | Key Supramolecular Interaction | Crystal System/Symmetry Feature | Reference(s) |
|---|---|---|---|
| Acetamide (rhombohedral form) | N-H···O hydrogen bonds forming rings of six molecules | Rhombohedral | researchgate.net |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | C-H···O hydrogen bonds forming inversion dimers | Monoclinic | iucr.orgiucr.org |
Quantitative Analytical Methods for Reaction Monitoring and Yield Determination
Quantitative analysis is crucial for optimizing synthetic procedures and determining the final yield of this compound. These methods are often based on the chromatographic techniques discussed previously.
Reaction Monitoring involves tracking the progress of the amidation reaction over time. This is commonly achieved by taking small aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the composition. nih.gov HPLC with UV or MS detection is ideal for this purpose. researchgate.netrsc.org A typical analysis would monitor the decrease in the concentration of the starting materials (e.g., N-methyl-1,3-propanediamine and an acetylating agent) and the concurrent increase in the concentration of the N-[3-(Methylamino)propyl]-acetamide product. researchgate.net This data allows chemists to determine when the reaction is complete and to identify the formation of any significant byproducts. Automated reaction monitoring systems can perform this sampling and analysis unattended, providing highly accurate reaction profiles. rsc.org
Yield Determination and quantification in final products or biological samples rely on validated analytical methods. LC-MS/MS is the premier technique for accurate and precise quantification. nih.gov The method typically involves:
Sample Preparation: Simple dilution or extraction.
Use of an Internal Standard: A stable isotope-labeled version of the analyte (e.g., deuterium-labeled N-[3-(methylamino)propyl]-acetamide) is added at a known concentration to every sample and calibrator. This corrects for variations in sample processing and instrument response. nih.gov
Calibration Curve: A series of standards with known concentrations of the analyte are analyzed to create a calibration curve, plotting the instrument response ratio (analyte/internal standard) against concentration.
Quantification: The concentration in an unknown sample is determined by comparing its response ratio to the calibration curve.
Such methods are highly sensitive, with detection limits often in the picomolar to nanomolar range, and show excellent linearity, accuracy, and precision. nih.govacs.orgresearchgate.net
Table 4: Performance Characteristics of Quantitative Methods for Related Polyamines
| Analyte Class | Method | Linearity Range | Limit of Detection (LOD) | Accuracy/Precision (%RSD) | Reference(s) |
|---|---|---|---|---|---|
| Acetylated Polyamines | LC-MS/MS | 0.0375 to 750 ng/mL | Not specified | <15% RSD | nih.gov |
| Dansylated Polyamines | HPLC-Fluorescence | Up to 200 pmol | < 1 pmol | Not specified | unh.edu |
| Acetylated Polyamines | UPLC-MS/MS | 1-1000 fmol | Not specified | 0.7-9.9% RSD | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
